molecular formula C18H18Cl2N6O3 B11446731 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11446731
M. Wt: 437.3 g/mol
InChI Key: UBUJPDXBBNPKHC-UHFFFAOYSA-N
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Description

N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a 2,4-dichlorophenylmethyl group, and the other with a 5-methyl-3-nitro group. The butanamide moiety links these two pyrazole rings, contributing to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,4-dichlorophenylmethyl pyrazole derivative through the reaction of 2,4-dichlorobenzyl chloride with hydrazine hydrate, followed by cyclization with an appropriate diketone. The second pyrazole ring is synthesized by nitration of a methyl-substituted pyrazole precursor. The final step involves the coupling of these two pyrazole derivatives through a butanamide linker under controlled conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro to amino derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Differently substituted pyrazole ring, leading to variations in chemical and biological properties.

Uniqueness

N-{1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl}-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both a nitro and a methyl group on the pyrazole rings, which influences its chemical reactivity and potential biological activities. The dichlorophenylmethyl group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18Cl2N6O3

Molecular Weight

437.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C18H18Cl2N6O3/c1-12-7-17(26(28)29)23-25(12)6-2-3-18(27)22-15-9-21-24(11-15)10-13-4-5-14(19)8-16(13)20/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,22,27)

InChI Key

UBUJPDXBBNPKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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